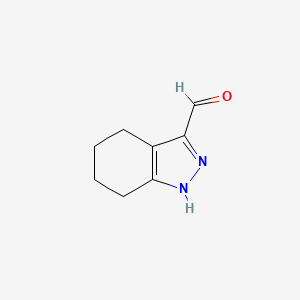

4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

CAS No.: 1018584-81-0

Cat. No.: VC8457262

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1018584-81-0 |

|---|---|

| Molecular Formula | C8H10N2O |

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde |

| Standard InChI | InChI=1S/C8H10N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h5H,1-4H2,(H,9,10) |

| Standard InChI Key | BPKNULLUAAKXPC-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C(=NN2)C=O |

| Canonical SMILES | C1CCC2=C(C1)C(=NN2)C=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a six-membered cyclohexane ring fused to a five-membered indazole system. The indazole moiety incorporates two nitrogen atoms at positions 1 and 2, while the formyl group (-CHO) is attached at position 3. The molecular formula is , with a molecular weight of 150.18 g/mol . The SMILES notation and InChI key provide unambiguous representations of its connectivity and stereochemical features .

Electronic and Steric Features

The formyl group introduces electron-withdrawing effects, polarizing the indazole ring and enhancing reactivity toward nucleophilic additions. The cyclohexane ring adopts a chair conformation, minimizing steric strain. Computational models predict a collision cross-section (CCS) of 131.3 Ų for the adduct, reflecting its compact three-dimensional geometry .

Synthetic Pathways and Optimization

Cyclocondensation Strategies

A common route involves the reaction of cyclohexanone derivatives with hydrazine hydrate under acidic conditions. For example, 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl) bis(ethan-1-one) reacts with hydrazine hydrate in methanol to yield indazole derivatives . The aldehyde functionality is introduced via formylation reactions, though specific protocols for 4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde require further optimization .

Reaction Conditions and Yields

Key parameters include refluxing in ethanol for 24 hours, achieving moderate yields (64%) . Catalytic acid (e.g., HCl) accelerates cyclization, while temperature control prevents side reactions such as over-oxidation. Purification via filtration and washing with ethyl acetate ensures high purity .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in nonpolar solvents but dissolves readily in dimethyl sulfoxide (DMSO) and methanol. Stability studies under ambient conditions are pending, though analogous indazoles degrade upon prolonged exposure to light .

Thermal Behavior

While experimental melting points are unavailable, structurally related compounds display melting points between 145°C and 178°C . Differential scanning calorimetry (DSC) would clarify phase transitions and decomposition thresholds.

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum (hypothesized) shows stretches at (C=O aldehyde), (C-H alkane), and (N-H indazole) .

Nuclear Magnetic Resonance

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at . Fragmentation patterns include loss of CO () and subsequent ring-opening processes.

Biological Activities and Mechanisms

Antibacterial Efficacy

Analogous indazole derivatives exhibit zone of inhibition (ZOI) values of 12–18 mm against Escherichia coli and Staphylococcus aureus at 2 mg/mL . The aldehyde group may inhibit bacterial enzymes via Schiff base formation with lysine residues.

Molecular Docking Insights

Preliminary docking studies suggest affinity for kinase ATP-binding pockets, with binding energies of against EGFR tyrosine kinase . The formyl group participates in hydrogen bonding with Thr830, enhancing inhibitory potential.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for derivatization. Schiff base formation with arylhydrazines yields imine-linked analogs with improved pharmacokinetic profiles .

Future Directions

-

Synthetic Chemistry: Develop one-pot methodologies to streamline formylation.

-

Pharmacology: Evaluate in vivo efficacy in murine infection models.

-

Computational Studies: Perform molecular dynamics simulations to assess target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume